
6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and phenylpyrimidinylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenylpyrimidine core, followed by the introduction of the azido group and the cyclohexa-2,4-dien-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such a compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and can be easily scaled up.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the azido group or the cyclohexa-2,4-dien-1-one moiety.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The phenylpyrimidinylidene group might participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, azido-containing compounds are often used in click chemistry for labeling and tracking biomolecules.
Medicine
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azido group would react with an alkyne to form a stable triazole linkage. Molecular targets and pathways would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
- 6-(2-Hydroxy-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Uniqueness
The presence of the azido group in 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one makes it particularly reactive and useful in click chemistry, setting it apart from similar compounds that lack this functional group.
Propiedades
Número CAS |
53511-52-7 |
|---|---|
Fórmula molecular |
C16H11N5O |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
2-(2-azido-6-phenylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C16H11N5O/c17-21-20-16-18-13(11-6-2-1-3-7-11)10-14(19-16)12-8-4-5-9-15(12)22/h1-10,22H |
Clave InChI |
MMESSAMSPCQIOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N=[N+]=[N-])C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


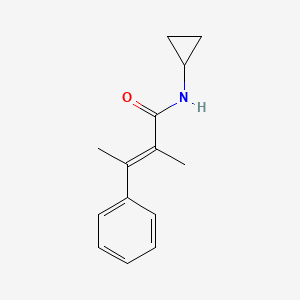
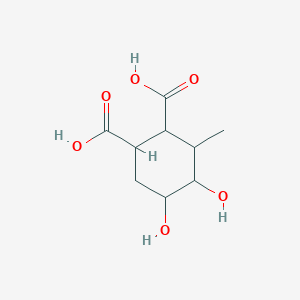

![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
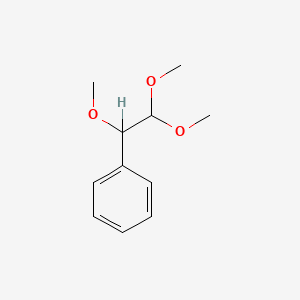
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
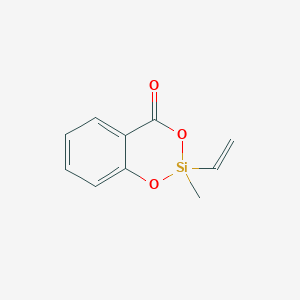
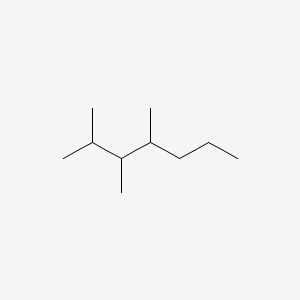
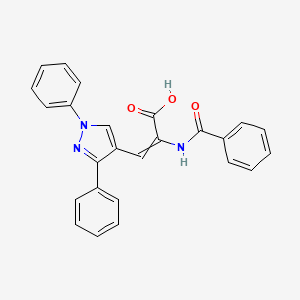
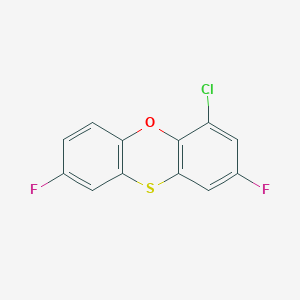
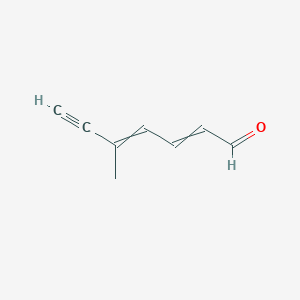
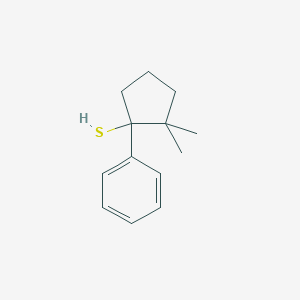
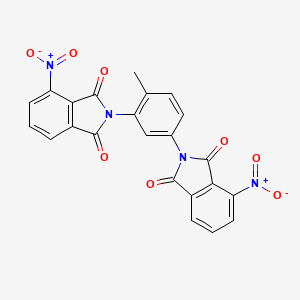
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
